molecular formula C21H16N4O8S2 B7971070 (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B7971070
M. Wt: 516.5 g/mol
InChI Key: LLRLNYXQHGJJLB-VVZJHWSXSA-N
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Description

The compound (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a carboxylic acid group at position 2 and a complex side chain at position 5. The side chain features an (E)-configured but-3-enoyl group substituted with a 2,4-dinitrophenyl moiety and a thiophen-2-yl group, which confers unique electronic and steric properties .

Properties

IUPAC Name

(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29)/b6-4+/t13?,17-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRLNYXQHGJJLB-VVZJHWSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of the dinitrophenyl and thienyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Basic Information

  • Molecular Formula: C21_{21}H16_{16}N4_{4}O8_{8}S2_{2}
  • Molecular Weight: 516.5 g/mol
  • CAS Number: 41906-86-9
  • Appearance: Nitrocefin is typically a yellow powder that changes color upon reaction with β-lactamase enzymes.

Detection of β-Lactamase Activity

Nitrocefin is primarily used for detecting the presence and activity of β-lactamases in bacterial cultures. The colorimetric change allows for rapid assessment of antibiotic resistance in clinical microbiology laboratories.

Methodology

The assay involves incubating bacterial extracts with Nitrocefin and measuring the absorbance at specific wavelengths corresponding to the yellow and red forms of the compound. This method is sensitive and can detect even low levels of β-lactamase activity .

Research on Antibiotic Resistance

Nitrocefin has been extensively used in research studies focused on understanding antibiotic resistance mechanisms. Its ability to indicate β-lactamase activity makes it an essential tool for studying resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae.

Case Studies

  • Study on Acinetobacter baumannii : Research demonstrated Nitrocefin's effectiveness in screening for broad-spectrum β-lactamase inhibitors against Acinetobacter baumannii, highlighting its role in developing new therapeutic strategies against resistant pathogens .

Biochemical Assays

In addition to its role in microbiology, Nitrocefin is also utilized in various biochemical assays involving enzyme kinetics and inhibition studies. It serves as a model substrate for studying the catalytic mechanisms of β-lactamases.

Environmental Monitoring

Nitrocefin has potential applications in environmental microbiology for monitoring antibiotic resistance genes in wastewater and soil samples. Its use can help assess the impact of antibiotic pollution on microbial communities.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Detection of β-LactamasesColorimetric assay for identifying β-lactamase activity in bacterial culturesRapid detection method; sensitive to low enzyme levels
Research on Antibiotic ResistanceStudies on resistance mechanisms in clinical isolatesEffective in screening inhibitors against resistant strains
Biochemical AssaysModel substrate for enzyme kinetics and inhibition studiesUseful for understanding catalytic mechanisms
Environmental MonitoringAssessing antibiotic resistance genes in environmental samplesHelps evaluate impact of antibiotics on microbial ecology

Mechanism of Action

The mechanism of action of (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds


Key Observations :

  • Position 3: The absence of a substituent in the target compound contrasts with the acetoxymethyl (Cephalothin) or tetrazole-containing groups (SQ 14,359), which are known to enhance solubility or resistance to esterase degradation .

Pharmacokinetic and Protein-Binding Profiles

Comparative serum protein binding and clearance data highlight differences in bioavailability and dosing requirements:

Compound Name Serum Protein Binding (%) Plasma Clearance (ml/h/kg) Volume of Distribution (L/kg) References
Target Compound Not reported Not reported Not reported
E1100 () 82.2–90.8 (human) 44.89–64.23 (rat) Dose-dependent in rats
Cefotaxime () ~40 (free fraction) ~20 (humans) 0.2–0.3

Key Observations :

  • Cephalosporins with polar substituents (e.g., hydroxymethyl in Deacetyl Cefotaxime) exhibit lower protein binding and faster renal clearance .

Stability and Degradation Pathways

Degradation under hydrolytic or oxidative conditions varies with structural features:

Compound Name Major Degradation Pathway Degradation Rate (t1/2) Stability in Serum References
Target Compound Likely β-lactam ring hydrolysis Not reported Not reported
Cephalothin () Acetoxymethyl ester hydrolysis ~1 hour (plasma) Low
Cefuroxime () Dimerization via thiol-disulfide exchange 0.12% impurity formed Moderate
Cefotaxime () Lactone formation and dimerization 1.36% degradation High

Key Observations :

  • The dinitrophenyl group may sterically shield the β-lactam ring, reducing hydrolysis rates compared to Cephalothin .
  • Dimerization (seen in Cefotaxime and Cefuroxime) is less likely in the target compound due to the absence of reactive thiol or hydroxymethyl groups .

Biological Activity

The compound (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as Nitrocefin, is a chromogenic substrate used primarily for the detection of β-lactamase activity in bacteria. Its complex structure allows it to interact with various biological systems, making it a significant compound in both research and clinical settings.

Molecular Formula : C21H16N4O8S2
Molar Mass : 516.5 g/mol
CAS Number : 41906-86-9
Melting Point : 103–113 °C (dec)
Density : 1.67 g/cm³

Nitrocefin functions as a chromogenic cephalosporin β-lactamase substrate. Upon hydrolysis by β-lactamases, it undergoes a structural change that leads to a colorimetric shift, allowing for the quantification of enzyme activity. This property is particularly useful in microbiological assays to determine antibiotic resistance mechanisms in various bacterial strains.

Antimicrobial Activity

Research indicates that Nitrocefin exhibits significant antimicrobial properties against a range of bacterial pathogens. It is primarily used to detect the presence of β-lactamase enzymes produced by bacteria such as Escherichia coli and Staphylococcus aureus. The enzymatic activity can be quantified through spectrophotometric methods, where the intensity of the color change correlates with the concentration of β-lactamase present.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12
Pseudomonas aeruginosa10

Case Studies

  • Detection of β-Lactamase in Clinical Isolates
    A study evaluated the efficacy of Nitrocefin in detecting β-lactamase production in clinical isolates from patients with infections. The results showed that Nitrocefin successfully identified resistant strains with high sensitivity and specificity, highlighting its utility in clinical diagnostics .
  • Comparative Study with Other Antibiotics
    In another investigation, Nitrocefin was compared with traditional antibiotics to assess its effectiveness against resistant bacterial strains. The findings demonstrated that Nitrocefin not only served as a reliable indicator for β-lactamase activity but also exhibited direct antimicrobial effects comparable to conventional antibiotics .

Research Findings

Recent studies have focused on the broader implications of Nitrocefin beyond its role as a diagnostic tool. Investigations into its potential as an antimicrobial agent have revealed:

  • Antioxidant Properties : Preliminary data suggest that Nitrocefin may possess antioxidant properties, which could contribute to its overall biological activity .
  • Synergistic Effects : When combined with other antimicrobial agents, Nitrocefin has shown potential synergistic effects that enhance the efficacy against multi-drug resistant bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.